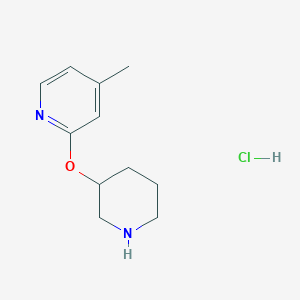

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Description

BenchChem offers high-quality 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFBFRZIHYTPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671464 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185310-94-4 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of the physicochemical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This molecule, with its intricate structure combining a substituted pyridine ring and a piperidine moiety, represents a class of compounds of significant interest in contemporary drug discovery and development. Understanding its fundamental physicochemical characteristics is paramount for researchers and scientists aiming to unlock its therapeutic potential. This guide is designed to provide not just a list of properties, but a deeper, field-proven insight into the causality behind experimental choices and the interpretation of data, empowering you to make informed decisions in your research endeavors.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a salt, which influences many of its properties, particularly solubility and stability.

Table 1: Chemical Identity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

| Identifier | Value | Source |

| Chemical Name | 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | - |

| Molecular Formula | C₁₁H₁₇ClN₂O | - |

| Molecular Weight | 228.72 g/mol | - |

| Canonical SMILES | CC1=CC(=NC=C1)OC2CCCNC2.Cl | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available | - |

Note: The lack of a readily available CAS number suggests this may be a novel or less-common compound, underscoring the importance of thorough in-house characterization.

Structural Confirmation: A Multi-technique Approach

Confirming the structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride requires a combination of spectroscopic techniques. The hydrochloride salt form means that one or both of the nitrogen atoms (on the pyridine and/or piperidine ring) will be protonated.

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (in D₂O):

-

Aromatic Protons (Pyridine Ring): Expect signals in the δ 6.5-8.0 ppm range. The methyl group at the 4-position and the piperidinyloxy group at the 2-position will influence the chemical shifts and coupling patterns of the protons at the 3, 5, and 6-positions.

-

Piperidine Ring Protons: A complex series of multiplets is expected in the δ 1.5-3.5 ppm range. The proton on the carbon bearing the oxygen (C3') will be shifted downfield (δ ~4.5-5.0 ppm). The protonation of the piperidine nitrogen will also cause a downfield shift of the adjacent methylene protons.

-

Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often suitable for hydrochloride salts due to their good water solubility.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents, for accurate chemical shift referencing.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution of the complex spin systems.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

Mass spectrometry provides the molecular weight of the free base and fragmentation patterns that can further confirm the structure.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

-

Parent Ion (M+H)⁺: The most prominent peak should correspond to the protonated free base (C₁₁H₁₆N₂O + H)⁺ with a mass-to-charge ratio (m/z) of approximately 193.13.

-

Fragmentation: Collision-induced dissociation (CID) would likely lead to cleavage of the ether linkage, generating fragments corresponding to the protonated 4-methyl-2-hydroxypyridine and the piperidine ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

-

Data Analysis: Analyze the resulting spectrum to identify the parent ion and characteristic fragment ions.

Physicochemical Properties: The Key to Drug Developability

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.

Table 2: Summary of Physicochemical Properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

| Property | Predicted/Estimated Value | Experimental Protocol |

| Melting Point (°C) | 180 - 220 (Estimated range) | Capillary Melting Point |

| Solubility | High in aqueous solutions | Thermodynamic Solubility Assay |

| pKa | pKa₁: ~5.5-6.5 (Pyridine N)pKa₂: ~9.5-10.5 (Piperidine N) | Potentiometric Titration |

| LogP (free base) | 1.5 - 2.5 (Predicted) | Shake-flask or HPLC method |

Melting Point

The melting point is a crucial indicator of purity and crystal lattice energy. For a hydrochloride salt, it is expected to be relatively high. The estimated range is based on similar pyridine and piperidine hydrochloride salts.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a melting point apparatus and heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

As a hydrochloride salt, high aqueous solubility is anticipated. This is a significant advantage for a potential drug candidate, as it can facilitate absorption and formulation.

Experimental Protocol: Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the suspensions to remove undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

pKa (Acid Dissociation Constant)

The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. With two basic nitrogen centers (pyridine and piperidine), two pKa values are expected. The pyridine nitrogen is less basic than the piperidine nitrogen. The pKa of 4-methylpyridine is approximately 5.98[1]. The pKa of piperidine is around 11.2. The electron-withdrawing effect of the 2-oxy-pyridine ring will likely lower the pKa of the piperidine nitrogen slightly.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in water or a co-solvent system if necessary.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its derivative).

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of the non-ionized form of the molecule. It is a key predictor of membrane permeability and other ADME properties. The predicted LogP is for the free base.

Experimental Protocol: Shake-Flask Method (for the free base)

-

Sample Preparation: Prepare a stock solution of the free base of the compound in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and shake vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely, usually by centrifugation.

-

Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the rationale behind each step.

Caption: Workflow for Melting Point Determination.

Caption: Thermodynamic Solubility Assay Workflow.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Concluding Remarks for the Research Scientist

This technical guide provides a foundational understanding of the key physicochemical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. While some data has been estimated based on structurally related compounds, the detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these crucial parameters. A thorough characterization of this molecule is the first and most critical step in its journey from a promising chemical entity to a potential therapeutic agent. The interplay of its solubility, pKa, and lipophilicity will ultimately govern its fate in a biological system. It is our hope that this guide will serve as a valuable resource in your research and development efforts.

References

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

-

PubChem. Piperidine. [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

PubMed Central (PMC). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

Sources

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a key intermediate in pharmaceutical research and development. The methodology presented is built upon established chemical principles and offers field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process.

Strategic Overview: A Two-Step Synthesis Pathway

The synthesis of the target compound is efficiently achieved through a robust two-step process. The core strategy involves a nucleophilic aromatic substitution reaction, followed by the removal of a protecting group and concurrent salt formation.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): This key step involves the coupling of 2-chloro-4-methylpyridine with (R/S)-N-Boc-3-hydroxypiperidine. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. It serves a dual purpose: preventing the secondary amine from acting as a competing nucleophile (N-arylation) and enhancing the solubility of the piperidine reactant in common organic solvents.

-

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation: The final step accomplishes two transformations in a single operation. The acid-labile Boc group is cleaved under strongly acidic conditions using hydrochloric acid. This same reagent then protonates the basic nitrogen atoms of the product, yielding the stable and easily handled hydrochloride salt.

The complete workflow is illustrated below.

Figure 1: Overall synthesis pathway for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Data Summary of Key Compounds

The following table summarizes critical data for the reactants, intermediate, and final product, providing a quick reference for laboratory work.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characteristics |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | N/A (Reagent) | A commercially available starting material. |

| (R/S)-N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | N/A (Reagent) | A key reactant with a protected amine and a nucleophilic hydroxyl group.[1] |

| tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate | C₁₆H₂₄N₂O₃ | 308.38 | > 90% | The protected intermediate, typically isolated as an oil or low-melting solid after chromatographic purification. |

| 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | C₁₁H₁₇ClN₂O | 228.72 | Quantitative | The final product, typically isolated as a stable, crystalline solid (hydrochloride salt).[2] |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

This procedure details the Williamson ether synthesis-like coupling of the protected piperidinol with the chloropyridine. The choice of sodium hydride (NaH), a strong, non-nucleophilic base, is crucial for the complete deprotonation of the secondary alcohol of N-Boc-3-hydroxypiperidine, forming a potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its high polarity, aprotic nature, and ability to solvate the resulting sodium alkoxide intermediate, thereby facilitating the SNAr reaction.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reactant Addition: Cool the suspension to 0 °C using an ice bath. To this, add a solution of (R/S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the sodium alkoxide.

-

Coupling Reaction: Add a solution of 2-chloro-4-methylpyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

Step 2: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

The Boc protecting group is designed for facile removal under acidic conditions.[3] This protocol utilizes a commercially available solution of hydrochloric acid in dioxane, which provides a strong, anhydrous acidic environment ideal for clean and efficient deprotection. The reaction is typically quantitative, and the desired hydrochloride salt often precipitates directly from the reaction medium, simplifying isolation.

Methodology:

-

Dissolution: Dissolve the purified intermediate from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

-

Acidification: To the stirred solution, add a 4M solution of HCl in dioxane (4-5 eq) at room temperature.

-

Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt will typically form during this time.[3]

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the resulting residue to induce precipitation of the product, which can then be collected by filtration.[3]

-

Drying: Dry the isolated white solid under vacuum to yield the final product, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The product can be further purified by recrystallization if necessary.

Self-Validating Systems and Trustworthiness

The described protocols incorporate self-validating checks. In Step 1, the complete consumption of the starting materials can be readily confirmed by TLC analysis. In Step 2, the successful deprotection and salt formation are evidenced by the dramatic change in solubility, with the final hydrochloride salt being significantly less soluble in common organic solvents like diethyl ether compared to its Boc-protected precursor. This precipitation-driven isolation serves as a confirmation of the reaction's success and simplifies purification.

References

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

-

Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. Based on a comprehensive analysis of its structural motifs—a substituted pyridine ring linked via an ether bond to a piperidine moiety—we postulate its potential interaction with key central nervous system (CNS) targets. Drawing parallels with structurally related compounds, this document outlines a multi-faceted approach to elucidate its pharmacological profile, focusing on its potential activity as a modulator of sigma (σ) receptors and histamine H3 receptors. We provide detailed, field-proven experimental protocols for receptor binding and functional assays, alongside in vivo methodologies, to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: Unveiling a Potential CNS Modulator

The scarcity of novel therapeutics for a range of neurological and psychiatric disorders necessitates the exploration of new chemical entities. The compound 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride presents a compelling scaffold, integrating a pyridine ring, known for its presence in numerous CNS-active drugs, with a piperidine moiety, a common feature in ligands targeting various receptors and ion channels.[1][2][3] The ether linkage between these two cyclic systems provides a specific spatial arrangement that could confer selectivity and potency for specific biological targets.

While no direct pharmacological data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride has been published to date, its structural components are prevalent in compounds known to interact with sigma (σ) receptors and histamine H3 receptors, both of which are implicated in a variety of CNS functions and pathologies.[4][5][6][7][8] This guide, therefore, puts forth a scientifically-grounded hypothesis for its mechanism of action and provides a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Dual Target Engagement

Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize that 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride may function as a dual ligand for sigma-1 (σ1) receptors and histamine H3 (H3) receptors.

-

Sigma-1 (σ1) Receptor Modulation: The piperidine moiety is a well-established pharmacophore for σ1 receptor ligands.[5][9] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating calcium signaling, ion channel activity, and neuronal survival. Ligands targeting σ1 receptors have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[4]

-

Histamine H3 Receptor Antagonism: The pyridine core, coupled with the piperidine ring, is a structural feature found in several potent and selective histamine H3 receptor antagonists/inverse agonists.[6][7][8] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[10] Antagonism of H3 receptors leads to enhanced neurotransmitter release, a mechanism that is being explored for the treatment of cognitive deficits and sleep-wake disorders.[10]

The 4-methyl substitution on the pyridine ring and the specific 3-yloxy linkage to the piperidine ring are anticipated to fine-tune the binding affinity and selectivity for these targets.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized dual-target engagement and the potential downstream effects of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Caption: Hypothesized dual modulation of presynaptic H3 and intracellular σ1 receptors.

Experimental Validation: A Step-by-Step Approach

To rigorously test the hypothesized mechanism of action, a systematic series of in vitro and in vivo experiments is proposed.

In Vitro Characterization

The initial step is to determine the binding affinity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for the human recombinant σ1, σ2, and histamine H1, H2, H3, and H4 receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human recombinant receptor of interest.

-

Assay Buffer: Prepare an appropriate assay buffer for each receptor type (e.g., Tris-HCl for σ receptors, phosphate buffer for histamine receptors).

-

Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1 receptors, [¹²⁵I]iodophenpropit for H3 receptors) and increasing concentrations of the test compound (4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride).[11][12]

-

Incubation: Incubate the plates at room temperature for a specified duration to reach equilibrium (e.g., 120 minutes for σ1, 60 minutes for H3).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Quantitative Binding Affinities (Ki, nM)

| Receptor Subtype | -pentazocine (σ1) | [³H]DTG (σ2) | [³H]Mepyramine (H1) | [³H]Tiotidine (H2) | [¹²⁵I]Iodophenpropit (H3) | [³H]VUF 8430 (H4) |

| 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Reference Ligand 1 (e.g., Haloperidol) | Known Value | Known Value | ||||

| Reference Ligand 2 (e.g., Pitolisant) | Known Value |

Following the determination of binding affinities, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, inverse agonist).

Experimental Protocol: Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

-

Membrane Preparation: Use membranes from cells expressing the human H3 receptor.

-

Assay Buffer: Prepare a buffer containing GDP and MgCl₂.

-

Assay Procedure: Incubate the membranes with increasing concentrations of the test compound in the presence or absence of a known H3 receptor agonist (e.g., (R)-α-methylhistamine). Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation and Harvesting: Incubate at 30°C and then terminate the reaction by rapid filtration.

-

Data Analysis: Measure the amount of [³⁵S]GTPγS bound to the membranes. For antagonist activity, the test compound should shift the concentration-response curve of the agonist to the right.

Experimental Protocol: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

-

Cell Culture: Use a cell line (e.g., SH-SY5Y) endogenously expressing σ1 receptors.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure: Measure baseline fluorescence. Add the test compound and incubate. Then, stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) or an agent that induces ER stress (e.g., thapsigargin).

-

Fluorescence Measurement: Monitor changes in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Analyze the modulation of the calcium response by the test compound.

In Vivo Evaluation

Should the in vitro data support the hypothesis of a dual-acting σ1/H3 ligand, in vivo studies in rodent models are warranted to assess its CNS effects.

Experimental Workflow: In Vivo CNS Activity Assessment

Caption: A tiered approach for in vivo characterization of the test compound.

3.2.1. Preliminary CNS Safety and Activity

-

Functional Observational Battery (FOB) / Irwin Test: A standardized set of observations to assess general behavioral and physiological effects of the compound in rodents.[13] This provides an initial indication of CNS activity and potential side effects.

-

Locomotor Activity: The open field test is used to measure spontaneous locomotor activity and exploratory behavior.[14] CNS stimulants are expected to increase activity, while sedatives would decrease it.

3.2.2. Target Engagement and Pharmacodynamics

-

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. If the compound is an H3 antagonist, an increase in histamine, acetylcholine, and other monoamines would be expected in areas like the prefrontal cortex and striatum.

3.2.3. Efficacy in Relevant Disease Models

-

Cognitive Enhancement Models: The novel object recognition test is a widely used model to assess learning and memory in rodents. An H3 antagonist is hypothesized to improve performance in this task.

-

Neuropathic Pain Models: Given the role of σ1 receptors in pain modulation, the compound's efficacy can be tested in models such as the chronic constriction injury (CCI) model of neuropathic pain.[4]

Conclusion and Future Directions

The structural features of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride strongly suggest its potential as a novel CNS agent, possibly acting through a dual mechanism involving sigma-1 and histamine H3 receptors. The experimental framework outlined in this guide provides a comprehensive and rigorous pathway to test this hypothesis. Confirmation of this dual activity would position this compound as a promising lead for the development of therapeutics for a range of neurological and psychiatric conditions characterized by cognitive dysfunction and/or neuronal stress. Future work would involve detailed pharmacokinetic studies, off-target liability screening, and further optimization of the chemical scaffold to enhance potency, selectivity, and drug-like properties.

References

-

European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1-19. [Link]

-

NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]

-

ArTS - UniTS. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. [Link]

- Google Patents. US6541193B2 - Screening the activity of drugs for central nervous system (CNS).

-

Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

-

Slideshare. Preclinical screening methods of cns stimulants. [Link]

-

Chem-Impex. 2-(Piperidin-3-yloxy)Pyridine. [Link]

-

ACS Publications. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

-

Asian Journal of Pharmaceutical Research. (2013). Screening Models for CNS Stimulant Drugs: A Review. [Link]

-

Wikipedia. NK1 receptor antagonist. [Link]

-

MDPI. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

-

PubMed. (2025, January 5). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

PubMed. (2011, September 1). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

-

PMC - NIH. (2025, June 16). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. [Link]

-

. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

-

ACS Publications. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

-

PMC - NIH. Muscarinic acetylcholine receptor binding affinities of pethidine analogs. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

-

PMC - NIH. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

-

Multiwell Plates. Receptor Binding Assays. [Link]

-

PubMed. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. [Link]

-

PubMed. Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity?. [Link]

-

Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

-

PubMed. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. [Link]

-

PMC - NIH. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

-

Sci-Hub. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

-

MySkinRecipes. 2-(Piperidin-3-yloxy)-pyridine hydrochloride. [Link]

-

Patexia. Pyridine compounds as histamine H3 modulators | Patent Publication Number 20050222151. [Link]

-

PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]

-

MDPI. (2023). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. [Link]

-

ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Pyridine –piperidine-pyrolidine alkaloids. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unict.it [iris.unict.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]

- 14. asianjpr.com [asianjpr.com]

An In-Depth Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride and its Structural Analogs as Potential Kinase Inhibitors

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. The protocols and claims described herein are based on established scientific principles and publicly available information on related compounds. Researchers should exercise all necessary safety precautions and validate all procedures in a controlled laboratory setting.

Introduction: The Pyridine-Piperidine Ether Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other key interactions within protein active sites makes it a versatile template for inhibitor design. When coupled with a piperidine moiety through an ether linkage, as in the case of 4-Methyl-2-(piperidin-3-yloxy)-pyridine, a three-dimensional structure is created that can effectively probe the ATP-binding pocket of various protein kinases.[2][3]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-(piperidin-yloxy)-pyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors, with the potential for potent and selective activity.[5][6]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its structural analogs. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this chemical space and develop novel therapeutic agents.

Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride and Analogs

The synthesis of the target compound and its analogs can be achieved through a convergent approach, relying on the preparation of key pyridine and piperidine intermediates followed by their coupling via a Williamson ether synthesis.

Synthesis of Key Intermediates

2.1.1. Preparation of 2-Chloro-4-methylpyridine

The synthesis of the 2-chloro-4-methylpyridine intermediate is a critical first step. A common and effective method involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction.

-

Step 1: Diazotization of 2-Amino-4-methylpyridine. 2-Amino-4-methylpyridine is treated with an aqueous solution of a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid such as hydrochloric acid or sulfuric acid to form the corresponding diazonium salt.[7]

-

Step 2: Chlorination. The diazonium salt is then reacted with a source of chloride ions, typically copper(I) chloride, to yield 2-chloro-4-methylpyridine. Alternatively, treatment with phosphorus oxychloride (POCl₃) can also effect this transformation.[7]

2.1.2. Preparation of (R)- and (S)-3-Hydroxypiperidine

The chirality of the 3-hydroxypiperidine intermediate can significantly impact the biological activity of the final compound. Enantiomerically pure starting materials are therefore highly desirable.

-

Resolution of Racemic 3-Hydroxypiperidine: Commercially available racemic 3-hydroxypiperidine can be resolved using chiral acids to separate the (R) and (S) enantiomers.

-

Asymmetric Synthesis: Alternatively, asymmetric synthetic routes can be employed to produce enantiomerically enriched 3-hydroxypiperidine.

For the purpose of initial screening and SAR studies, the use of racemic 3-hydroxypiperidine is often a practical starting point. The synthesis of racemic 3-hydroxypiperidine can be achieved through the reduction of 3-hydroxypyridine.

Williamson Ether Synthesis: Coupling of Intermediates

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[8] In this case, it involves the reaction of the deprotonated 3-hydroxypiperidine with 2-chloro-4-methylpyridine.

Experimental Protocol: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride

-

Protection of 3-Hydroxypiperidine: To prevent N-alkylation, the nitrogen of 3-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

-

Deprotonation: The N-Boc-3-hydroxypiperidine is then treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.

-

Nucleophilic Substitution: 2-Chloro-4-methylpyridine is added to the reaction mixture, and the alkoxide displaces the chloride ion in an S_NAr reaction to form the desired ether linkage.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol. This step also facilitates the formation of the hydrochloride salt of the final product.

-

Purification: The final product, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, is purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Biological Evaluation: A Roadmap for Characterization

A thorough biological evaluation is essential to understand the therapeutic potential of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its analogs. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assays

The primary biological activity of this compound class is expected to be the inhibition of protein kinases. A variety of assay formats can be employed to determine the inhibitory potency (IC₅₀) against a panel of kinases.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: A reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and kinase buffer is prepared in a multi-well plate.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known kinase inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included as positive and negative controls, respectively.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: A reagent that quantifies the amount of ADP produced (or ATP consumed) is added to the wells. The resulting signal (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration to determine the IC₅₀ value.[9]

Kinase Selectivity Profiling: To assess the selectivity of the compounds, they should be screened against a broad panel of kinases representing different families of the human kinome. This will help identify on-target and potential off-target activities.[10]

Cell-Based Assays

Cell-based assays are crucial for determining the cellular potency of the compounds and for elucidating their mechanism of action in a more biologically relevant context.

-

Target Engagement Assays: Techniques such as Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target kinase within the cell.

-

Phosphorylation Assays: Western blotting or ELISA-based methods can be employed to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in a cellular context.

-

Cell Proliferation/Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds is critical for their development as drug candidates. A standard panel of in vitro ADME assays should be conducted.[11][12]

| Parameter | Assay | Purpose |

| Solubility | Kinetic and Thermodynamic Solubility | To assess the solubility of the compound in aqueous solutions. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 | To evaluate the ability of the compound to cross biological membranes. |

| Metabolic Stability | Liver Microsomes, Hepatocytes | To determine the rate at which the compound is metabolized by liver enzymes. |

| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | To measure the extent to which the compound binds to plasma proteins. |

| CYP450 Inhibition | Cytochrome P450 Inhibition Assays | To assess the potential for drug-drug interactions. |

Pharmacokinetic (PK) Studies: Following promising in vitro ADME data, in vivo PK studies in animal models (e.g., mice or rats) are conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[13]

Caption: A tiered approach for the biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) of 2-(Piperidin-3-yloxy)-pyridine Analogs

The systematic modification of the 4-Methyl-2-(piperidin-3-yloxy)-pyridine scaffold and the evaluation of the resulting analogs will provide valuable insights into the structure-activity relationship.

The Pyridine Ring

-

Position of the Methyl Group: The position of the methyl group on the pyridine ring is expected to have a significant impact on both potency and selectivity. Analogs with the methyl group at the 3-, 5-, and 6-positions should be synthesized and evaluated. This substituent can influence the electronics of the pyridine ring and its interaction with the hinge region of the kinase ATP-binding site.

-

Other Substituents: The methyl group can be replaced with other small alkyl groups (e.g., ethyl) or electron-withdrawing/donating groups (e.g., fluoro, methoxy) to probe the steric and electronic requirements for optimal activity.

The Piperidine Ring

-

Chirality at the 3-position: The stereochemistry of the ether linkage at the 3-position of the piperidine ring is a critical determinant of activity. The (R)- and (S)-enantiomers should be synthesized and evaluated separately to determine the eutomer.

-

Substitution on the Piperidine Nitrogen: The secondary amine of the piperidine ring provides a handle for further derivatization. Acylation or alkylation of the nitrogen can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and may also introduce additional interactions with the target kinase.[2]

-

Positional Isomers of the Ether Linkage: Analogs with the ether linkage at the 4-position of the piperidine ring should be synthesized for comparison. The 4-substituted piperidine may offer a different vector for exploring the kinase active site.[14]

Bioisosteric Replacements

To improve pharmacokinetic properties or to explore alternative binding modes, bioisosteric replacements for the piperidine ring can be considered. Examples include:

-

Pyrrolidine: A five-membered ring analog.

-

Azepane: A seven-membered ring analog.

-

Morpholine: To introduce a heteroatom and potentially improve solubility.

Data Interpretation and Future Directions

The data generated from the synthesis and biological evaluation of the analog series should be carefully analyzed to build a comprehensive SAR model. This model will guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Key questions to address include:

-

What is the optimal substitution pattern on the pyridine ring for potency and selectivity?

-

Which enantiomer of the 3-hydroxypiperidine is preferred?

-

How does derivatization of the piperidine nitrogen affect activity and ADME properties?

-

Are there any off-target liabilities that need to be addressed?

Successful lead compounds identified through this process can then be advanced into more extensive preclinical development, including in vivo efficacy studies in relevant disease models (e.g., tumor xenograft models for oncology indications).

References

- WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents. (n.d.).

- WO2016198663A1 - 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors - Google Patents. (n.d.).

- WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents. (n.d.).

- WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents. (n.d.).

-

Fry, D. W., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303. [Link]

-

Bioanalytical method validation - International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Bioanalytical Method Validation: An updated review. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). Retrieved January 20, 2026, from [Link]

-

Bioanalytical Method Development and Validation - BEBAC. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016, January 14). Retrieved January 20, 2026, from [Link]

-

Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024, May 5). Retrieved January 20, 2026, from [Link]

-

Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved January 20, 2026, from [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 6. WO2016198663A1 - 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors - Google Patents [patents.google.com]

- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 8. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. scispace.com [scispace.com]

- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profiling of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For ionizable compounds such as 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, solubility is a multifaceted property profoundly influenced by the physicochemical environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility of this weakly basic hydrochloride salt. We will delve into the theoretical underpinnings of pH-dependent solubility, provide detailed, self-validating protocols for both thermodynamic and kinetic solubility assessment, and outline best practices for data presentation and interpretation. The methodologies described herein are designed to generate robust and reliable data, crucial for guiding formulation strategies and predicting in vivo performance.

Introduction: The Critical Role of Solubility

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine core, a piperidine moiety, and, critically, a hydrochloride salt form. This structure suggests it is a weakly basic compound, making its aqueous solubility highly dependent on pH.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, failure of a promising drug candidate.[3] Therefore, a comprehensive understanding of its solubility profile across a range of physiologically relevant conditions is not merely a characterization step but a cornerstone of its development program.

This guide will equip the researcher with the necessary tools to:

-

Understand the theoretical principles governing the solubility of a hydrochloride salt.

-

Select appropriate and diverse solvent systems for a thorough solubility screen.

-

Execute robust, reproducible experimental protocols for equilibrium and kinetic solubility.

-

Analyze and present solubility data in a clear, actionable format.

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

As a hydrochloride salt of a weak base, the compound's solubility is dictated by the equilibrium between its ionized (more soluble) and non-ionized (less soluble) forms. This equilibrium is governed by the pH of the solution and the pKa of the compound's ionizable groups.[4]

The Henderson-Hasselbalch equation provides the mathematical relationship to predict the ratio of these forms at a given pH.[5][6] For a weak base (B) and its conjugate acid (BH+), the equation is:

pH = pKa + log([B]/[BH+])

Where:

-

[B] is the concentration of the non-ionized (free base) form.

-

[BH+] is the concentration of the ionized (protonated) form.

The hydrochloride salt exists predominantly in the ionized [BH+] form. In the low pH environment of the stomach, the equilibrium is shifted heavily towards this charged, more soluble species.[2] As the compound transitions to the higher pH of the small intestine, deprotonation occurs, increasing the concentration of the less soluble free base [B], which can lead to precipitation and reduced absorption.[1] A full pH-solubility profile is therefore essential to predict this behavior.

Experimental Design and Solvent Selection

A comprehensive solubility assessment requires testing in a variety of media that simulate the physiological journey of an orally administered drug and conditions relevant to manufacturing and formulation.

Recommended Solvent Systems:

-

Aqueous Buffers: A series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) is fundamental to establishing the pH-solubility profile.[7]

-

Biorelevant Media: These media contain bile salts and phospholipids to mimic the composition of human intestinal fluids in fasted and fed states, providing a more accurate prediction of in vivo dissolution.[8][9]

-

Simulated Gastric Fluid (SGF): Mimics stomach fluid (typically pH 1.2-2.0).

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine on an empty stomach (typically pH 6.5).[8]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal, with higher concentrations of bile salts and a lower pH (typically pH 5.0).[8]

-

-

Common Formulation & Process Solvents: Data in solvents like Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO) are valuable for developing liquid formulations and for early-stage in vitro screening assays.

Protocols for Solubility Determination

Two distinct types of solubility measurements are crucial in drug development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

This "gold standard" method measures the true equilibrium solubility of the most stable crystalline form of the compound and is vital for pre-formulation and regulatory filings.[10] The shake-flask method is the most common approach.[3][7]

Objective: To determine the saturation concentration of the compound in a given solvent after equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of solid 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to a glass vial. A visual excess of solid material must remain at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-equilibrated solvent medium to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended microparticles.[12]

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV method.[13][14] Calculate the original solubility value by applying the dilution factor.

Kinetic (Apparent) Solubility Protocol

Kinetic solubility is a higher-throughput method used in early discovery to quickly assess compounds.[15][16] It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution.[3][17] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[18]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[15]

-

Plating: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a much larger volume of the aqueous test buffer (e.g., 198 µL).[17]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1-2 hours.[17]

-

Precipitate Detection/Separation: Determine the amount of dissolved compound. This can be done in several ways:

-

Data Analysis: The concentration in the clear solution is reported as the kinetic solubility.

Data Analysis and Presentation

All quantitative solubility data should be summarized in a clear, well-structured table for easy comparison across different conditions.

Table 1: Hypothetical Solubility Profile of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | Thermodynamic | >2000 | >8.3 |

| Phosphate Buffer | 4.5 | 25 | Thermodynamic | 1550 | 6.4 |

| Phosphate Buffer | 6.8 | 25 | Thermodynamic | 85 | 0.35 |

| Phosphate Buffer | 7.4 | 25 | Thermodynamic | 30 | 0.12 |

| FaSSIF | 6.5 | 37 | Thermodynamic | 120 | 0.50 |

| FeSSIF | 5.0 | 37 | Thermodynamic | 980 | 4.0 |

| Water | ~5.5* | 25 | Thermodynamic | 450 | 1.86 |

| Ethanol | N/A | 25 | Thermodynamic | >5000 | >20.7 |

| PBS (from DMSO stock) | 7.4 | 25 | Kinetic | 65 | 0.27 |

*pH of unbuffered saturated solution.

Interpretation: The hypothetical data clearly illustrate the expected behavior of a weakly basic hydrochloride salt. The solubility is very high at low pH and decreases dramatically as the pH rises into the neutral range.[1][20] The enhanced solubility in biorelevant media (FaSSIF and FeSSIF) compared to simple phosphate buffers at similar pH values highlights the solubilizing effect of bile salts and lecithin, which is a critical factor for in vivo absorption.[21]

Visualizing the Workflow and Concepts

Visual diagrams are essential for conveying complex experimental workflows and theoretical relationships.

Caption: Overall workflow for solubility profiling.

Caption: pH effect on ionization and solubility.

Conclusion and Implications

A thorough solubility profile is indispensable for the successful development of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The data generated through the protocols described in this guide will directly inform critical decisions in the drug development pipeline. High solubility in acidic conditions suggests rapid dissolution in the stomach, while a sharp decrease at neutral pH points to a potential risk of precipitation in the intestine, a classic challenge for weakly basic drugs.[2][22] The favorable results in biorelevant media may indicate that natural surfactants in the gut can mitigate this risk. These findings are foundational for designing formulations—such as amorphous solid dispersions or pH-modifying excipients—that can maintain adequate solubility throughout the gastrointestinal tract, thereby maximizing the potential for oral absorption and therapeutic success.[20]

References

-

ICH. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Pion Inc. (n.d.). Determination of solubility by CheqSol method. Retrieved from [Link]

-

Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

-

Pion Inc. (n.d.). Solubility and Supersaturation. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

-

Pion Inc. (n.d.). The Determination of Solubility - Pion CheqSol Explained. Retrieved from [Link]

-

Gulf Scientific Corporation. (n.d.). PION. Retrieved from [Link]

-

ELTA 90. (n.d.). Pion-inc. Retrieved from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

-

PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

-

Dissolution.com. (n.d.). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

-

Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

-

Al-Ghaban, F. A., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Retrieved from [Link]

-

Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Dressman, J. B. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies. Retrieved from [Link]

-

Rx. (2024, November 21). Henderson Hasselbalch Equation. Pharmatech. Retrieved from [Link]

- Google Patents. (n.d.). US20150064794A1 - Biorelevant compositions.

-

Biorelevant.com. (n.d.). Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Retrieved from [Link]

-

YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Chromservis. (2021, March 1). Good HPLC practice guide, V6887. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Crawford Scientific. (n.d.). GOOD LABORATORY PRACTICE for HPLC. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 5. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 6. Henderson Hasselbalch Equation [pharmatech-rx.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmalesson.com [pharmalesson.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. evotec.com [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. Best Solvent Practices for HPLC Analysis | Advent [adventchembio.com]

- 14. chromservis.eu [chromservis.eu]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Solubility and Supersaturation [pion-inc.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental chemical properties, outlines a standard analytical methodology, and discusses its relevance and potential applications based on its structural motifs.

Core Molecular Attributes

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a substituted pyridine derivative. The core structure consists of a pyridine ring methylated at the 4-position and linked via an ether bond at the 2-position to the 3-position of a piperidine ring. The compound is supplied as a hydrochloride salt to improve its solubility and stability.

Quantitative Data Summary

The key molecular and physical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClN₂O | Calculated |

| Molecular Weight | 228.72 g/mol | Calculated |

| CAS Number | Not explicitly available for this specific isomer. A related isomer, 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, has the CAS number 1185308-30-8.[1] | |

| Canonical SMILES | CC1=CC(=NC=C1)OC2CCCNC2.Cl | Inferred |

| InChI Key | Inferred from structure |

Note: The molecular formula and weight are consistent with isomeric structures such as 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, which has a reported formula of C₁₁H₁₇ClN₂O.[1]

Synthesis and Chemical Logic

The synthesis of piperidine-substituted pyridines is a well-established area of organic chemistry, driven by the prevalence of these scaffolds in pharmacologically active molecules.[2] The general synthetic strategy for compounds like 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride typically involves a nucleophilic aromatic substitution (SNAr) or a coupling reaction.

A plausible synthetic pathway is illustrated below. This workflow is designed based on common laboratory practices for the synthesis of similar aryl ethers.

Synthetic Workflow Diagram

Caption: Plausible synthetic route for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. 2-halopyridines are common substrates for this reaction.

-

Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more potent alkoxide nucleophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SNAr reaction.

-

Acidification: The final product is isolated as a hydrochloride salt by treating the free base with hydrochloric acid. This step enhances the compound's crystallinity and aqueous solubility, which is often desirable for purification and handling.

Analytical Characterization

The identity and purity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard and powerful method for this purpose.